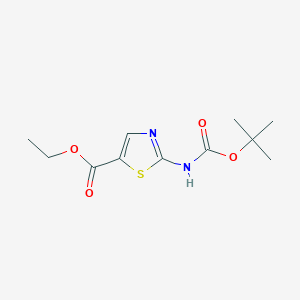

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-12-9(18-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYFUEBSUSRJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952657 | |

| Record name | Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302964-01-8 | |

| Record name | Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminothiazole-5-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while hydrolysis results in the formation of 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid .

Aplicaciones Científicas De Investigación

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

*Calculated based on molecular formula C11H16N2O4S.

Key Observations:

Protection Strategy : The Boc group is a common protective feature in analogs like the target compound and derivatives, ensuring amine stability during synthesis. Unprotected analogs (e.g., ) are prone to side reactions .

Substituent Position: The ethyl ester at position 5 in the target compound contrasts with analogs like (ester at position 4) and (additional amino group at position 5), which alter electronic properties and reactivity .

Methyl vs. Ethyl Ester : The methyl ester in ’s analog may confer lower solubility in organic solvents compared to the ethyl ester .

Reactivity Trends:

Functional and Application-Based Differences

Medicinal Chemistry: The target compound and analog are used in kinase inhibitor development (e.g., CDK9 inhibitors) due to their ability to mimic ATP-binding motifs . ’s oligopeptide-thiazole hybrids are designed as DNA minor groove binders, leveraging the thiazole’s planar rigidity .

Stability and Solubility :

- Ethyl esters (target, ) generally offer better lipid solubility than methyl esters (), enhancing membrane permeability in drug candidates .

- The Boc group in the target compound improves stability under basic conditions compared to its deprotected analogs .

Synthetic Versatility :

- The Boc group in the target compound allows for selective deprotection (e.g., using TFA) to generate free amines for subsequent coupling reactions, a feature absent in ’s unprotected derivative .

Actividad Biológica

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate (ETBC) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with ETBC, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

ETBC is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₆N₂O₄S

- Molecular Weight : 256.32 g/mol

- CAS Number : 302964-01-8

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

The biological activity of ETBC is primarily attributed to its ability to interact with various biological targets. The thiazole moiety is known to influence multiple pathways:

- Inhibition of Enzymatic Activity : ETBC has shown potential in inhibiting specific enzymes that are crucial for cancer cell proliferation. For instance, studies have indicated its micromolar inhibition of HSET (KIFC1), a motor protein involved in centrosome clustering in cancer cells .

- Cell Cycle Disruption : By interfering with the normal function of mitotic spindles, ETBC can induce multipolar mitotic phenotypes in centrosome-amplified cancer cells, leading to aberrant cell division and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of ETBC. In vitro assays demonstrated that ETBC exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- IC₅₀ Values : The compound has shown IC₅₀ values in the low micromolar range against specific cancer types, indicating potent activity .

- Selectivity : ETBC displayed differential effects on cancerous versus non-cancerous cell lines, suggesting a therapeutic window that could be exploited for targeted cancer therapies .

Antimicrobial Properties

ETBC's structural features also suggest potential antimicrobial activity. Thiazole derivatives are often investigated for their ability to combat bacterial and fungal infections:

- Broad-Spectrum Activity : Preliminary studies indicate that ETBC may exhibit broad-spectrum antimicrobial properties, although specific data on its efficacy against particular pathogens are still emerging .

Case Studies and Research Findings

Several research studies have explored the biological activities of thiazole derivatives similar to ETBC. Here are some key findings:

These studies underscore the potential of thiazole derivatives like ETBC in drug discovery and development.

Q & A

Q. What are the key synthetic routes for Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate, and how can reaction conditions be optimized for yield?

The compound is synthesized via Boc protection of the amine group on ethyl 2-aminothiazole-5-carboxylate. A typical procedure involves reacting ethyl 2-aminothiazole-5-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is stirred at room temperature for 6–8 hours, followed by purification via liquid-liquid extraction and solvent evaporation. Yield optimization requires strict anhydrous conditions, stoichiometric control of Boc₂O (1.1–1.2 equivalents), and monitoring by TLC to confirm reaction completion .

Q. How is the molecular structure of this compound characterized using X-ray crystallography?

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 5.8258 Å, b = 9.4916 Å, c = 24.350 Å, and β = 92.37°. The Boc group adopts a trans conformation relative to the thiazole ring, stabilized by intramolecular hydrogen bonds (N–H···O). Data collection is performed at 113 K using a Rigaku Saturn CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement (R factor = 0.054) confirms the planar thiazole core and ethyl ester orientation .

Q. What spectroscopic techniques are employed to confirm the compound’s structure post-synthesis?

Key techniques include:

- ¹H/¹³C NMR : Peaks at δ ~1.3–1.5 ppm (t, 3H, ethyl CH₃), δ ~4.3 ppm (q, 2H, ethyl CH₂), and δ ~8.0 ppm (s, 1H, thiazole H) confirm the ester and thiazole moieties.

- IR Spectroscopy : Stretches at ~1700 cm⁻¹ (C=O, ester), ~1680 cm⁻¹ (C=O, Boc), and ~3300 cm⁻¹ (N–H) validate functional groups.

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 273.3 (C₁₁H₁₆N₂O₄S⁺) .

Q. What are the typical storage conditions to prevent degradation of this compound?

Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Avoid exposure to moisture, heat (>40°C), and acidic/basic vapors, as the Boc group is susceptible to hydrolysis. Stability tests indicate >95% purity retention for 12 months under these conditions .

Advanced Questions

Q. What nucleophilic substitution reactions are feasible at the Boc-protected amino group, and how do reaction conditions influence product distribution?

The Boc group can be selectively deprotected under acidic conditions (e.g., HCl/dioxane or TFA/DCM) to expose the free amine, enabling reactions with electrophiles like acyl chlorides or sulfonyl chlorides. For example, coupling with activated carbonyls (e.g., NHS esters) in DMF at 0–25°C yields amide derivatives. Solvent polarity and temperature critically affect regioselectivity: polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while nonpolar solvents may lead to Boc cleavage .

Q. How does the electronic nature of the thiazole ring influence the compound’s reactivity in cross-coupling reactions?

The electron-deficient thiazole ring enhances reactivity in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). The 5-carboxylate group withdraws electron density, activating the C-2 and C-4 positions for coupling with aryl boronic acids. Optimal conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and refluxing THF/H₂O (3:1), achieving >80% yields for biaryl derivatives .

Q. What computational methods are used to model the compound’s interactions with biological targets, such as kinases or proteases?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes to kinase ATP pockets (e.g., Abl1 or Src). The thiazole core forms π-π interactions with Phe residues, while the Boc group stabilizes hydrophobic contacts. DFT calculations (B3LYP/6-31G*) further analyze charge distribution, revealing nucleophilic hotspots at the amino group and thiazole C-5 position .

Q. What are the implications of the compound’s crystal packing and hydrogen bonding on its stability and reactivity?

X-ray data show intermolecular N–H···O hydrogen bonds between the Boc carbonyl and adjacent thiazole NH groups, creating a layered packing motif. This network enhances thermal stability (decomposition >200°C) but may reduce solubility in nonpolar solvents. Disruption of these interactions via co-crystallization with solvents (e.g., DMSO) can improve bioavailability .

Q. How does modifying the Boc group or ethyl ester influence the compound’s pharmacokinetic properties in drug development?

Replacing the ethyl ester with a methyl group increases metabolic stability (reduced esterase cleavage), while substituting Boc with acetyl enhances solubility but lowers protease resistance. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide optimization for CNS penetration or oral bioavailability .

Q. What strategies are effective in resolving racemic mixtures if the compound exists as enantiomers?

Although the compound itself is not chiral, derivatives with asymmetric centers (e.g., C-4 substituents) require chiral resolution. Techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.